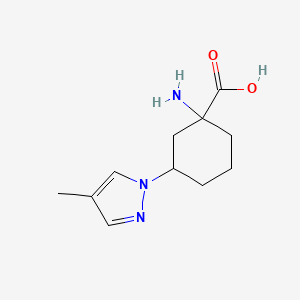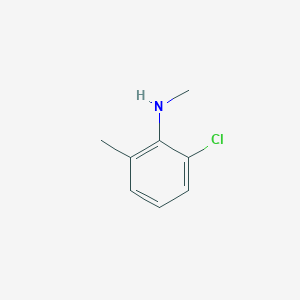
(2S)-3-amino-2-methylpropanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-amino-2-methylpropanenitrile hydrochloride: is an organic compound with the molecular formula C4H9ClN2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing (2S)-3-amino-2-methylpropanenitrile hydrochloride involves the nucleophilic substitution of a suitable precursor. For example, starting with a halogenated precursor like 2-chloro-3-methylpropanenitrile, the substitution reaction with ammonia or an amine can yield the desired product.
Reductive Amination: Another method involves the reductive amination of a suitable carbonyl compound. For instance, 2-methylpropanal can be reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to form (2S)-3-amino-2-methylpropanenitrile, which can then be converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-3-amino-2-methylpropanenitrile hydrochloride can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitriles or amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of chiral compounds and pharmaceuticals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-3-amino-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The nitrile group can also participate in chemical reactions, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
(2S)-3-amino-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(2S)-3-amino-2-methylpropanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(2S)-3-amino-2-methylpropylamine: Similar structure but with an additional amino group.
Uniqueness:
- The presence of the nitrile group in (2S)-3-amino-2-methylpropanenitrile hydrochloride provides unique reactivity and chemical properties compared to its analogs.
- The compound’s chiral nature allows for specific interactions with chiral biomolecules, making it valuable in the synthesis of enantiomerically pure compounds.
Propiedades
Número CAS |
2866254-40-0 |
|---|---|
Fórmula molecular |
C4H9ClN2 |
Peso molecular |
120.58 g/mol |
Nombre IUPAC |
(2S)-3-amino-2-methylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C4H8N2.ClH/c1-4(2-5)3-6;/h4H,2,5H2,1H3;1H/t4-;/m0./s1 |
Clave InChI |
CIONCBKTSZPGCP-WCCKRBBISA-N |
SMILES isomérico |
C[C@@H](CN)C#N.Cl |
SMILES canónico |
CC(CN)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13488753.png)
![N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13488763.png)




![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)

![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)

